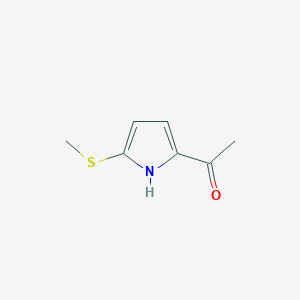

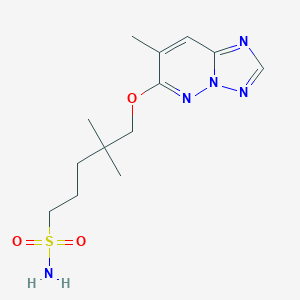

1-氯-4-((4-硝基苯基)磺酰基)苯

描述

Desulfurative Chlorination of Alkyl Phenyl Sulfides

The study presents a method for the chlorination of secondary and tertiary alkyl phenyl sulfides using (dichloroiodo)benzene, which is a mild and rapid approach. This process is applicable to sulfa-Michael derived sulfides, leading to the formation of β-chloro carbonyl and nitro compounds with good yields. The chlorination of enantioenriched benzylic sulfides results in high stereospecificity, offering a pathway to enantioenriched chloro-Michael adducts. A proposed mechanism involves the formation of a dichloro-λ4-sulfurane intermediate .

Structural and Spectroscopic Studies of the 1:1 Complex

This paper investigates the 1:1 complex of 4-nitrophenyl[bis(diethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). The study reveals that in the crystal, a proton transfer from the C–H acid to TBD occurs, resulting in an ion pair. The structure is characterized by N–H⋯O hydrogen bonds with specific lengths. The complex's structure in the solid state is well-reflected in its FT-IR spectrum, and similar structural features are proposed for the complex in chloroform. In acetonitrile, however, the complex dissociates and forms a new structure .

Molecular Structure Analysis of 4-Chloro-N-(4-chlorophenylsulfonyl)-N-(3-oxo-2,3-dihydro-1,2-benzisothiazol-2-yl)benzenesulfonamide

The molecular structure of the title compound is described, with the benzene rings of the chlorophenylsulfonyl groups forming a dihedral angle and inclining at specific angles to the benzisothiazole ring system. The conformation is stabilized by an intramolecular C–H⋯O hydrogen bond. In the crystal packing, molecules are linked into chains by intermolecular C–H⋯O hydrogen bonds and π–π stacking interactions, with defined centroid–centroid distances .

Chemical Reactions Analysis of 2-(4-Chloro-2-nitrophenyl)-9-phenylsulfonyl-9H-carbazole-3-carbaldehyde

The title compound features a carbazole ring system that is almost orthogonal to the phenylsulfonyl and nitrophenyl rings. The molecular structure includes intramolecular O–H⋯O and C–H⋯O hydrogen bonds, forming S(6) ring motifs. In the crystal, molecules form a two-dimensional network through C–H⋯O hydrogen bonds, with R 4 3(28) supramolecular graph-set ring motifs enclosed within these networks .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene," they do provide insights into the properties of structurally related compounds. For instance, the intramolecular and intermolecular hydrogen bonding patterns, as well as π–π stacking interactions, are indicative of the potential physical properties such as solubility and crystal packing. The reactivity of the sulfonyl group in chlorination reactions suggests that "1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene" may also undergo similar reactions under appropriate conditions .

科学研究应用

电化学行为和反应

1-氯-4-((4-硝基苯基)磺酰基)苯及其衍生物表现出有趣的电化学行为,使其成为电化学领域的研究对象。已经研究了对硝基苯甲基砜(一种相关化合物)的电化学还原,揭示了这些化合物的电生成的自由基阴离子寿命很长,并且不会发生经典的两电子裂解。相反,由于吸电子的硝基和氰基取代基,会发生其他反应,导致形成对硝基苯酚、对硝基苯基烷基醚和对硝基苯酚等各种产物 (Pilard 等人,2001)。

阳离子芳基化和化学反应

已经研究了用从相关化合物生成的对硝基苯基阳离子对取代苯进行的阳离子芳基化,表明对硝基苯基阳离子的亲电性。与其他阳离子相比,该阳离子的选择性相对较低,充当一对 π 电子的协同解偶联的阳离子自由基 (Kamigata 等人,1972)。

化学结构合成

该化合物及其相关硫化物已用于各种合成工艺中。例如,已经探索了使用(二氯碘)苯对烷基苯基硫化物进行氯化,突出了扩展到磺胺迈克尔衍生硫化物的温和快速亲核氯化。该方法允许形成消除敏感的 β-氯羰基和硝基化合物,展示了这些化合物在合成化学中的多功能性 (Canestrari 等人,2017)。

燃料电池应用

在材料科学领域,特别是对于燃料电池应用,已经制备出与 1-氯-4-((4-硝基苯基)磺酰基)苯密切相关的磺化聚(醚砜)。这些材料通过溶剂浇铸形成坚韧、柔韧和透明的膜,并且由于磺化单元和疏水单元之间的极性差异而诱导的明确相分离结构,表现出有效的质子传导 (Matsumoto 等人,2009)。

安全和危害

The safety data sheet for “1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene” provides several precautionary statements. These include keeping the product away from heat/sparks/open flames/hot surfaces, handling it under inert gas, protecting it from moisture, and avoiding breathing dust/fume/gas/mist/vapours/spray among others . It’s important to follow these safety guidelines when handling this chemical.

属性

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO4S/c13-9-1-5-11(6-2-9)19(17,18)12-7-3-10(4-8-12)14(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMJWBJCNUSXDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332588 | |

| Record name | p-Chlorophenyl p-nitrophenyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene | |

CAS RN |

39055-84-0 | |

| Record name | 1-Chloro-4-[(4-nitrophenyl)sulfonyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39055-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Chlorophenyl p-nitrophenyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

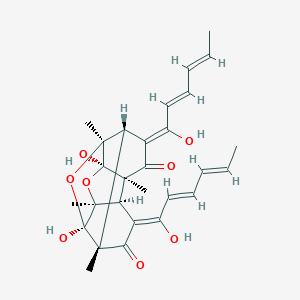

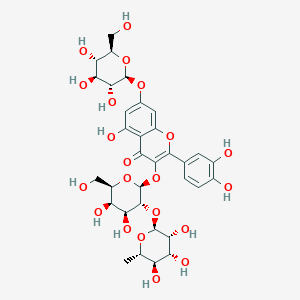

![Hyperin 6''-[glucosyl-(1->3)-rhamnoside]](/img/structure/B141331.png)